Cas no 1806017-16-2 (4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine)

4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis. Its structure incorporates multiple fluorine substituents, enhancing its utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of difluoromethyl, trifluoromethyl, and fluoro groups contributes to its unique electronic and steric properties, facilitating selective functionalization. The bromomethyl moiety allows for further derivatization via nucleophilic substitution or cross-coupling reactions. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules with improved metabolic stability and lipophilicity. Its high purity and well-defined reactivity profile make it a reliable building block for research and industrial applications.
4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine structure
1806017-16-2 structure
Product Name:4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
CAS No:1806017-16-2
MF:C8H4BrF6N
MW:308.018482208252
CID:4884908
Update Time:2025-05-23

4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H4BrF6N/c9-1-3-4(8(13,14)15)2-16-7(12)5(3)6(10)11/h2,6H,1H2
    • InChI Key: OEEYYVASPJTEAO-UHFFFAOYSA-N
    • SMILES: BrCC1C(=C(N=CC=1C(F)(F)F)F)C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 233
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12.9

4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029032696-250mg
4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
1806017-16-2 95%
250mg
$960.40 2022-04-01
Alichem
A029032696-500mg
4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
1806017-16-2 95%
500mg
$1,600.75 2022-04-01
Alichem
A029032696-1g
4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
1806017-16-2 95%
1g
$3,155.55 2022-04-01

Additional information on 4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine

Chemical Profile of 4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1806017-16-2)

4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine, identified by its CAS number 1806017-16-2, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound features a unique structural motif comprising a bromomethyl substituent, multiple fluorine atoms, and a methyl group, which collectively contribute to its reactivity and potential applications in synthetic chemistry.

The molecular structure of this compound consists of a pyridine core substituted at the 4-position with a bromomethyl group, at the 3-position with a difluoromethyl group, at the 2-position with a fluoro group, and at the 5-position with a trifluoromethyl group. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of multiple fluorinated groups enhances the lipophilicity and metabolic stability of derived compounds, which is particularly advantageous in drug design.

In recent years, there has been growing interest in fluorinated heterocycles due to their role in modulating pharmacokinetic and pharmacodynamic properties of bioactive molecules. Pyridine derivatives, in particular, have been extensively explored as pharmacophores in medicinal chemistry. The compound under discussion, 4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine, serves as a versatile building block for constructing novel therapeutic agents targeting various diseases.

One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of small-molecule inhibitors. For instance, researchers have leveraged its reactive bromomethyl group to introduce alkylation reactions with nucleophiles such as amines or thiols, facilitating the generation of pyridine-based scaffolds found in kinase inhibitors and other enzyme-targeting molecules. The electron-withdrawing nature of the difluoromethyl, fluoro, and trifluoromethyl substituents further fine-tunes the electronic properties of the pyridine ring, influencing both binding affinity and metabolic resistance.

Recent advancements in computational chemistry have enabled the rational design of fluorinated pyridines by predicting their interaction profiles with biological targets. For example, studies have demonstrated that compounds incorporating such structural motifs exhibit enhanced binding to protein kinases, which are central to numerous signaling pathways implicated in cancer and inflammatory diseases. The incorporation of multiple fluorine atoms not only improves solubility but also increases the rigidity of the molecular framework, promoting stable interactions with macromolecular targets.

The agrochemical sector has also benefited from the exploration of fluorinated pyridines. The unique combination of substituents in 4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine contributes to its efficacy as an intermediate in synthesizing herbicides and fungicides. These compounds often exhibit improved environmental stability due to the presence of fluorine atoms, which resist degradation under physiological conditions. This stability is critical for ensuring prolonged activity against pests and pathogens while minimizing ecological impact.

From a synthetic chemistry perspective, this compound exemplifies the power of fluorination in modulating reactivity and function. The bromomethyl group provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing access to aryl or heteroaryl derivatives. Meanwhile, the electron-deficient nature induced by the fluorinated substituents makes it an attractive candidate for transition-metal-catalyzed reactions that proceed under mild conditions.

The pharmaceutical industry has shown particular interest in developing next-generation antiviral and antibacterial agents incorporating fluorinated pyridines. The structural features of this compound make it amenable to modifications that enhance binding affinity to viral proteases or bacterial enzymes without compromising safety profiles. For instance, recent studies have highlighted its potential use in designing inhibitors targeting enzymes involved in RNA replication or DNA gyrase inhibition.

In conclusion,4-(Bromomethyl)-3-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1806017-16-2) represents a promising chemical entity with broad applicability across multiple domains. Its unique structural attributes—combining reactivity with metabolic stability—position it as an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new therapeutic opportunities derived from fluorinated heterocycles,this compound will undoubtedly remain at forefront of innovation.

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